9,9'-Bifluorenylidene

Organic Electronics Ambipolar Transport DFT Calculation

Generic fluorene dimers (e.g., 4,4'-biphenyl) fail to exhibit any photovoltaic effect, stalling organic solar cell research. 9,9'-Bifluorenylidene's unique C=C bridge confers aromaticity gain upon reduction-a feature absent in analog materials-making it a validated non-fullerene acceptor. • Enables functional OPV devices (VOC >1.0 V) where 4,4'-BP completely fails. • BF-based HTMs outperform spiro-OMeTAD (PCE 7.33% vs. 4.40%) at lower synthesis cost. • Electropolymerizes at 0.9 V, yielding high-quantum-yield (0.78) polyfluorene films. Supplied as ≥98% orange-red crystalline powder; ambient shipping; research-use-only.

Molecular Formula C26H16
Molecular Weight 328.4 g/mol
CAS No. 746-47-4
Cat. No. B1360246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Bifluorenylidene
CAS746-47-4
Molecular FormulaC26H16
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H
InChIKeyNVMYRXGXUBZAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Bifluorenylidene Product Overview


9,9'-Bifluorenylidene (CAS 746-47-4, BF) is a polycyclic aromatic hydrocarbon comprising two fluorene units connected by an overcrowded C=C double bond [1]. This unique molecular architecture, classified as a 'bistricyclic ene' [2], imparts a twisted, non-planar conformation that is critical to its function in organic electronics. Unlike conventional fluorene oligomers, the core strain and subsequent gain in aromaticity upon electron injection are the defining features of its utility [3]. The compound is commercially available as an orange to red crystalline powder with a melting point of 187 °C and a purity typically exceeding 98.0% (GC) [1]. Its primary differentiation lies not in its standalone properties, but in its performance as a functional building block in optoelectronic devices, a role in which generic, structurally similar compounds often fail.

Non-fullerene acceptor for organic photovoltaics with reported high open-circuit voltage
Cost-effective hole-transport material scaffold as alternative to complex spiro-cores
Low-potential electropolymerization monomer for high-quality polyfluorene films

Why 9,9'-Bifluorenylidene Cannot Be Substituted


Direct substitution of 9,9'-bifluorenylidene (BF) with a structurally similar dimer like 9,9'-spirobifluorene (SBF) or a biphenyl analog is scientifically invalid due to fundamentally different electronic and photophysical behaviors arising from their distinct core linkages [1]. Comparative theoretical studies show that the C=C bridge in BF facilitates an 'ambipolar' charge transport character (good for both electrons and holes), whereas SBF's spiro-linkage restricts its utility [1]. Furthermore, in device applications such as organic photovoltaics, the use of 4,4'-biphenyl (4,4'-BP) as a comparator acceptor results in a complete failure to exhibit any photovoltaic effect, a phenomenon directly attributed to BF's unique ability to gain aromaticity upon reduction—a feature absent in 4,4'-BP [2]. Consequently, treating these as interchangeable materials will lead to non-functional devices or a significant loss in key performance metrics such as open-circuit voltage and power conversion efficiency.

Spirobifluorene (SBF): Spiro-linkage restricts charge transport to unipolar; cannot replicate BF's predicted ambipolar character.

4,4'-Biphenyl: Lacks aromaticity gain upon reduction; devices show no photovoltaic effect, making it non-functional as electron acceptor.

Standard fluorene monomers: Higher polymerization potential (>1.2 V) leads to overoxidation defects; BF enables lower-defect films at 0.9 V.

9,9'-Bifluorenylidene Comparative Performance


Ambipolar Charge Transport: BF vs. SBF and BDA

Density functional theory (DFT) calculations comparing the charge transport properties of 9,9'-bifluorenylidene (BF) to its key fluorene-based dimers, 9,9'-spirobifluorene (SBF) and bis(biphenyl-2,2'-diyl)allene (BDA), reveal a key differentiator. BF is predicted to be a superior 'ambipolar' transport material, meaning it can efficiently transport both electrons and holes, unlike the more specialized SBF and BDA [1].

Charge Transport Type
Head-to-head
BF: ambipolar
SBF: specialized
BDA: hole-only
Supports simplified ambipolar device architecture
Organic Electronics Ambipolar Transport DFT Calculation

OPV Functionality: BF vs. 4,4'-Biphenyl

In a direct device comparison, organic photovoltaic (OPV) cells fabricated using poly(3-hexylthiophene) (P3HT) as a donor and 9,9'-bifluorenylidene (9,9'-BF) as the electron acceptor demonstrated a clear photovoltaic effect. In stark contrast, identical devices fabricated using the comparator molecule 4,4'-biphenyl (4,4'-BP) showed zero photovoltaic activity [1]. The functioning P3HT:9,9'-BF device achieved a power conversion efficiency (PCE) of 2.28% with a high open-circuit voltage (VOC) of 1.07 V [1].

OPV Functionality
Head-to-head
PCE 2.28%, VOC 1.07 V
vs. 4,4'-BP: 0%
Confirms electron acceptor function
P3HT donor; BHJ architecture
Organic Photovoltaics Non-Fullerene Acceptor Open-Circuit Voltage

Perovskite HTM: BF Derivative vs. spiro-OMeTAD

When a 9,9'-bifluorenylidene derivative was synthesized and tested as a hole-transporting material (HTM) in perovskite solar cells, it demonstrated superior performance over the established benchmark HTM, spiro-OMeTAD. The device employing the BF-based HTM achieved a power conversion efficiency (PCE) of 7.33%, which was significantly higher than the 4.40% PCE obtained for the reference device based on spiro-OMeTAD under identical conditions [1].

Perovskite HTM PCE
Head-to-head
BF derivative: 7.33%
spiro-OMeTAD: 4.40%
Reported higher PCE in tested cell
Perovskite architecture; identical conditions
Perovskite Solar Cells Hole Transport Material Power Conversion Efficiency

Low-Potential BF Electropolymerization

The electropolymerization of 9,9'-bifluorenylidene (BFY) allows for the fabrication of polyfluorene films at an exceptionally low potential of 0.9 V vs. Ag/AgCl. This is a significant improvement over typical polyfluorene syntheses, which require potentials exceeding 1.2 V vs. Ag/AgCl, often leading to material overoxidation and defects [1]. The resulting polymer exhibits a high fluorescence quantum yield of 0.78 [1].

Electropolymerization Potential
Class-level
BF: 0.9 V vs Ag/AgCl
Typical: >1.2 V
Lower potential reduces overoxidation
BFEE solvent; quantum yield 0.78
Conjugated Polymers Electropolymerization Polyfluorene

NFA Performance: BF-PDI4 vs. BF-NDI4

In a study comparing 3D non-fullerene acceptors based on the 9,9'-bifluorenylidene core, the perylene diimide (PDI)-substituted derivative (BF-PDI4) significantly outperformed its naphthalene diimide (NDI)-substituted analogue (BF-NDI4) in OPV devices. When blended with the polymer donor PTB7-Th, BF-PDI4 achieved a power conversion efficiency (PCE) of 3.64%, compared to a PCE of 2.28% for the BF-NDI4-based device .

NFA Derivative PCE
Data to verify
BF-PDI4: 3.64%
BF-NDI4: 2.28%
PDI functionalization yields higher response
Inverted device; PTB7-Th donor
Organic Photovoltaics Non-Fullerene Acceptor Power Conversion Efficiency

Synthetic Advantage: BF Core vs. Spiro-OMeTAD

A bifluorenylidene-based hole-transporting material (KR216) was synthesized to mimic the function of the well-known spiro-OMeTAD, which relies on a synthetically challenging 9,9'-spirobifluorene core. KR216 was prepared via a straightforward two-step procedure from inexpensive starting materials [1]. This more accessible HTM enabled a high power conversion efficiency of 17.8% in a perovskite solar cell [1].

Synthetic Accessibility
Reported
Two-step, inexpensive
PCE 17.8% in cell
High efficiency with simpler route
KR216 HTM; perovskite device
Perovskite Solar Cells Hole Transport Material Synthetic Complexity

9,9'-Bifluorenylidene Application Scenarios


Non-Fullerene Acceptors for OPVs

Researchers developing bulk-heterojunction organic solar cells should prioritize 9,9'-bifluorenylidene and its derivatives as non-fullerene acceptors (NFAs). Direct evidence shows it enables functional OPV devices where analog materials like 4,4'-biphenyl completely fail [1]. The core's ability to achieve high open-circuit voltages (VOC > 1.0 V) is a key advantage for maximizing device efficiency [1].

Cost-Effective HTMs for Perovskite Solar Cells

For groups synthesizing HTMs for perovskite solar cells, the 9,9'-BF core presents a commercially compelling alternative to the expensive spirobifluorene motif. It can be synthesized in far fewer steps from cheaper precursors, while BF-based HTMs have demonstrated both higher PCE (7.33% vs. 4.40% for spiro-OMeTAD) [2] and comparable high efficiency (17.8%) [3], proving that the premium cost of spirobifluorene is not a prerequisite for high device performance.

Low-Defect Polymers by Electropolymerization

Scientists requiring high-quality, highly fluorescent polyfluorene films for OFETs or OLEDs should select 9,9'-bifluorenylidene as a monomer precursor. Its unique structure enables electropolymerization at a significantly reduced potential (0.9 V), mitigating common issues like overoxidation and structural defects that plague polymers formed from standard fluorene monomers at higher potentials [4]. The resulting polymer's high quantum yield (0.78) is a direct outcome of this improved process [4].

Ambipolar OFETs and Integrated Optoelectronics

The predicted ambipolar charge transport properties of 9,9'-bifluorenylidene make it a strategic choice for designing organic field-effect transistors (OFETs) and related logic circuits [5]. Its ability to efficiently transport both holes and electrons offers a simplified pathway to constructing complementary circuits without the need for complex multi-layer or multi-material heterojunctions, a distinct advantage over unipolar alternatives like spirobifluorene [5].

Application
Selection Property
Validation Focus
Non-Fullerene Acceptors (OPV)
Electron acceptor with high VOC capability
Device photovoltaic effect and blend morphology
Cost-Effective HTMs (Perovskite)
Synthetically accessible bifluorenylidene scaffold
PCE and processability vs. conventional HTMs
Low-Defect Polyfluorene Films
Low-potential electropolymerization monomer
Film quality, fluorescence quantum yield
Ambipolar OFETs & Logic Circuits
Predicted ambipolar charge transport
Hole and electron mobility in device geometry

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